molecular formula C17H17FN4O B1467659 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine CAS No. 1353502-18-7

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine

Cat. No. B1467659
CAS RN: 1353502-18-7
M. Wt: 312.34 g/mol
InChI Key: SZXPCFYSKSIABG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine (FPMIA) is a novel indazole-based compound that has been studied for its potential use in various scientific applications. FPMIA is a synthetic compound that can be synthesized from a variety of starting materials, including 3-fluorophenylmagnesium bromide, 4-morpholine, and 1H-indazole. FPMIA has been studied for its potential use in drug discovery, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging.

Scientific Research Applications

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays to measure enzyme activity, as a fluorescent probe for biological imaging, and as a drug discovery tool. It has also been used to study the structure-activity relationships of various compounds.

Mechanism of Action

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is believed to act as an agonist of the G protein-coupled receptor (GPCR) family. GPCRs are proteins that are found in the cell membrane and are involved in a variety of cellular processes, including signal transduction and cell-to-cell communication. When 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine binds to a GPCR, it activates the receptor and initiates a signal transduction cascade, which can lead to various cellular responses.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been studied for its potential use in drug discovery and as a fluorescent probe for biological imaging. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been shown to have various biochemical and physiological effects. For example, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has been shown to modulate the activity of various enzymes, including the enzyme acetylcholinesterase, which plays a role in memory and learning. 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has also been shown to affect the expression of various genes, including those involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it has a low toxicity profile. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine has a wide range of applications, from drug discovery to biological imaging. However, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine is not very selective for its target GPCR, which can lead to off-target effects.

Future Directions

There are several potential future directions for the use of 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine. One potential direction is to explore its use as a drug target for various diseases, such as cancer and neurological disorders. In addition, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine could be used to study the structure-activity relationships of various compounds, and to develop more selective and specific agonists of GPCRs. Finally, 1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine could be used as a fluorescent probe for biological imaging, allowing researchers to visualize and study cellular processes in more detail.

properties

IUPAC Name

1-(3-fluorophenyl)-4-morpholin-4-ylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-12-3-1-4-13(11-12)22-15-6-2-5-14(16(15)17(19)20-22)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPCFYSKSIABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=NN3C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4-(4-morpholinyl)-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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